molecular formula C10H10Cl2N2O B14856296 1-(2,3-Dichloro-phenyl)-piperazin-2-one

1-(2,3-Dichloro-phenyl)-piperazin-2-one

Cat. No.: B14856296
M. Wt: 245.10 g/mol
InChI Key: JXBYJFGIOZHETK-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-piperazin-2-one is a piperazinone derivative characterized by a 2,3-dichlorophenyl group attached to the nitrogen of a six-membered piperazinone ring. This compound serves as a precursor for synthesizing cytotoxic agents targeting cancer cell lines, such as colon (HT-29) and lung (A549) cancers . Its synthesis involves nucleophilic substitution reactions, where the methoxy group of methyl esters is replaced by amines (e.g., guanidine, thiourea) to enhance bioactivity . Structural characterization via IR and NMR confirms the presence of carbonyl (C=O) and aromatic C-Cl functional groups, critical for intermolecular interactions .

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(10(7)12)14-5-4-13-6-9(14)15/h1-3,13H,4-6H2

InChI Key

JXBYJFGIOZHETK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dichloro-phenyl)-piperazin-2-one can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . Another method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline .

Industrial Production Methods

The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. The use of protonic solvents in the after-treatment process helps in obtaining a product with purity exceeding 99.5% and a yield of over 59.5% .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the halogen atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of chlorine atoms on the phenyl ring significantly impacts biological activity and physicochemical properties:

  • However, its cytotoxicity against HT-29 and A549 is moderate, with IC₅₀ values higher than guanidine-substituted analogs .
  • 1-(2,4-Dichlorophenyl)-piperazin-2-one: The 2,4-dichloro configuration (e.g., in compound 7o) may alter electron density distribution, affecting receptor binding.

Bioisosteric Modifications

Replacing the methoxy group with nitrogen-containing substituents improves cytotoxicity:

  • Guanidine-substituted derivative (7g) : Exhibits the highest potency, with cytotoxicity surpassing doxorubicin in HT-29 and A549 cells. The strong electron-donating nature of guanidine enhances interactions with cellular targets .
  • Thiourea and Urea derivatives : Moderate activity is observed, likely due to weaker hydrogen-bonding capacity compared to guanidine .

Physicochemical and Structural Properties

Compound Substituent Position Key Functional Group Cytotoxicity (vs. Cancer Cells) Selectivity (Cancer vs. Healthy) Key Reference
1-(2,3-Dichlorophenyl)-piperazin-2-one 2,3-dichloro None (parent) Moderate (inferred) Not specified [2]
1-(3-Chlorophenyl)-piperazin-2-one 3-chloro None (parent) Moderate High [7,8]
7g (Guanidine derivative) 3-chloro Guanidine High (>doxorubicin) High [8]
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one Pyridyl/CF₃ Trifluoromethyl Not reported Not reported [13]

Selectivity and Mechanism

Piperazinone derivatives generally exhibit lower toxicity toward healthy cells (e.g., MRC-5 fibroblasts), with selectivity indices (SI) >2 for compounds like 7g . The mechanism may involve inhibition of efflux pumps (e.g., AcrAB-TolC in E.

Structural Analogues with Bulky Groups

  • Naphthyl and Thiophene Derivatives : Compounds like (2Z)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one introduce bulky aromatic groups, which may improve lipophilicity and target engagement but reduce aqueous solubility .
  • Diphenylethanone Derivatives: 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one demonstrates how extended aromatic systems can modulate pharmacokinetic properties, though biological data are lacking .

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